2-Bromobutane-d5

Mass spectrometry fragmentation Electron ionization Isotope labeling

2-Bromobutane-d5 is a site-specifically deuterated secondary alkyl halide (C₄H₄D₅Br, MW 142.05 g/mol) in which five hydrogen atoms—three on the terminal methyl and two on the C-1 methylene—are replaced by deuterium, while the C-2 proton remains intact. This selective labeling pattern distinguishes it from both non-deuterated 2-bromobutane and fully deuterated analogs such as 2-bromobutane-d9 (C₄D₉Br, MW 146.07 g/mol).

Molecular Formula C4H9Br
Molecular Weight 142.05 g/mol
Cat. No. B15290050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobutane-d5
Molecular FormulaC4H9Br
Molecular Weight142.05 g/mol
Structural Identifiers
SMILESCCC(C)Br
InChIInChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2
InChIKeyUPSXAPQYNGXVBF-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobutane-d5 CAS 304700-80-9: Isotopic Tracer for Mechanism Elucidation and Quantitative MS Analysis


2-Bromobutane-d5 is a site-specifically deuterated secondary alkyl halide (C₄H₄D₅Br, MW 142.05 g/mol) in which five hydrogen atoms—three on the terminal methyl and two on the C-1 methylene—are replaced by deuterium, while the C-2 proton remains intact . This selective labeling pattern distinguishes it from both non-deuterated 2-bromobutane and fully deuterated analogs such as 2-bromobutane-d9 (C₄D₉Br, MW 146.07 g/mol) . The compound serves primarily as an internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) quantification, as well as a mechanistic probe in substitution and elimination reaction studies where isotope effects reveal transition-state structure [1].

Why 2-Bromobutane-d5 Cannot Be Replaced by 2-Bromobutane-d9 or 1-Bromobutane-d5 in Analytical and Mechanistic Workflows


Deuterated bromobutanes are not functionally interchangeable despite sharing the C₄H₉Br core structure. The number and positional distribution of deuterium atoms directly dictate: (1) mass difference relative to the analyte—d5 (+5 Da) and d9 (+9 Da) produce distinct isotopic cluster separation critical for avoiding spectral overlap in complex matrices [1]; (2) chromatographic retention behavior, where incomplete deuteration yields different retention index shifts compared to fully deuterated species [2]; (3) fragmentation pathway specificity, as hydrogen-deuterium exchange during electron ionization varies with labeling position and profoundly affects quantifier ion selection [3]; and (4) kinetic isotope effect magnitude, which depends on whether deuteration occurs at the α-carbon, β-carbon, or remote positions—directly impacting mechanistic interpretation [4]. Selecting the wrong isotopologue introduces systematic quantification bias, misassignment of reaction pathways, or compromised chromatographic resolution that cannot be corrected post-acquisition.

Quantitative Evidence for 2-Bromobutane-d5 Differentiation Versus d9, 1-Bromo Isomers, and Non-Deuterated 2-Bromobutane


Position-Specific Fragmentation in EI-MS: Sterically Directed HBr Elimination Confers Unique Quantifier Ion Behavior

Electron ionization (70 eV) mass spectral analysis of 1,1,1,3,3-pentadeutero-2-bromobutane (structurally equivalent to 2-bromobutane-d5) demonstrates that elimination of HBr to form the C₄H₈⁺ fragment ion exhibits sterically directed regioselectivity: the hydrogen on carbon 4 is preferentially involved, while the hydrogen on carbon 2 (the α-position bearing bromine) does not participate [1]. In contrast, 1-bromobutane exhibits no such positional preference, with all hydrogens contributing to a statistically distributed extent [1].

Mass spectrometry fragmentation Electron ionization Isotope labeling GC-MS internal standard

Isotopic Purity Specification: 2-Bromobutane-d5 at ≥95% vs. 2-Bromobutane-d9 at 99% Atom D

Commercial 2-bromobutane-d5 is typically supplied with a purity specification of ≥95% (chemical purity), whereas 2-bromobutane-d9 is specified at 99 atom % D isotopic enrichment . The d5 compound's lower deuterium content and specific labeling pattern make it suitable for applications where complete deuteration is unnecessary or undesirable, while the d9 compound's higher deuteration level provides maximum mass shift for baseline-resolved isotopic peaks.

Isotopic enrichment Deuterium incorporation Analytical reference standard Procurement specification

Secondary α-Deuterium Kinetic Isotope Effect in SN2 Reactions: kH/kD ≈ 0.94 for Alkyl Bromide Systems

Secondary α-deuterium kinetic isotope effects (KIEs) measured for SN2 reactions of alkyl bromides yield kH/kD values of approximately 0.94 ± 0.05 under gas-phase collision-activated dissociation conditions [1]. This inverse KIE (kH/kD < 1) is characteristic of an SN2 transition state with a relatively loose nucleophile-leaving group distance and can be used to differentiate between SN2 and E2 pathways, where primary KIEs for E2 reactions are significantly larger (kH/kD ≈ 3.5 ± 0.2) [1].

Kinetic isotope effect SN2 mechanism Transition state structure Physical organic chemistry

Chromatographic Retention Shift: Deuterated Compounds Exhibit Altered Retention Indices Relative to Non-Deuterated Parent

Gas-chromatographic retention indices of deuterated compounds shift as a function of deuteration degree, with the magnitude of ΔI dependent on the number and position of deuterium substitutions [1]. Incomplete deuteration (e.g., d5) produces a retention index shift distinct from fully deuterated (e.g., d9) species, allowing chromatographic separation of isotopologues when baseline resolution is required [2].

GC retention index Deuterium isotope effect Chromatographic separation Isotopologue resolution

GC-MS Response Factor Discrepancy: Non-Deuterated Analytes Show Higher Response Than Deuterated Analogs

Systematic investigation of GC-MS response factors reveals that non-deuterated analytes typically exhibit higher mass responses than their equimolar deuterated analogs, leading to quantification discrepancy if uncorrected [1]. This behavior, attributed to intermolecular deuterium-hydrogen exchange during chromatographic separation and deviation in ionization efficiency, necessitates calibration with the specific deuterated internal standard rather than assuming equivalent response.

GC-MS quantification Internal standard calibration Response factor Isotope dilution

Metastable Peak Disappearance: Deuterium Substitution Suppresses Metastable Reaction Rates in Bromobutane EI Spectra

In the electron ionization mass spectra of deuterated bromobutanes, isotopic substitution modifies the rate of metastable reactions such that the metastable peak disappears entirely from the spectra of deuterated species in two documented cases [1]. This phenomenon is absent in the spectra of non-deuterated bromobutanes, where metastable peaks are observable.

Metastable ion Mass spectrometry fragmentation kinetics Isotope effect Spectral interpretation

Procurement-Relevant Application Scenarios for 2-Bromobutane-d5 in Analytical and Synthetic Workflows


Isotope Dilution GC-MS Quantification of 2-Bromobutane in Environmental VOC Analysis

2-Bromobutane-d5 serves as the optimal internal standard for quantifying 2-bromobutane in volatile organic compound (VOC) monitoring via GC-MS. The +5 Da mass shift provides sufficient separation from the native analyte to avoid isotopic overlap while maintaining near-identical extraction efficiency and ionization behavior. The sterically directed HBr elimination pattern unique to 2-bromo positional isomers [1] ensures that the quantifier ion (C₄H₈⁺ fragment) maintains predictable isotopic distribution, enabling robust calibration. The disappearance of metastable peaks in the deuterated species [1] further reduces spectral noise in SIM mode, improving detection limits relative to using a non-deuterated surrogate standard.

Mechanistic Discrimination Between SN2 and E2 Pathways in Physical Organic Chemistry

Researchers investigating the competition between nucleophilic substitution and elimination in secondary alkyl halides can employ 2-bromobutane-d5 as a mechanistic probe. The distinct kinetic isotope effect signatures—secondary α-deuterium KIE of kH/kD ≈ 0.94 for SN2 versus primary KIE of ≈3.5 for E2 [2]—provide unambiguous pathway assignment when reaction rates of the deuterated and non-deuterated substrates are compared under identical conditions. This capability is not achievable with non-deuterated 2-bromobutane (which yields kH/kH = 1.0 and provides no mechanistic discrimination) and would be confounded if a fully deuterated d9 analog were used, as deuteration at the β-position would alter both substitution and elimination rates simultaneously.

Chromatographic Method Development Requiring Isotopologue Baseline Resolution

In GC method development where co-elution of the internal standard and analyte must be strictly avoided to prevent ion suppression, 2-bromobutane-d5 offers a distinct retention index shift relative to non-deuterated 2-bromobutane [3]. The partial deuteration (d5) produces a retention shift that differs from fully deuterated d9, allowing researchers to select the isotopologue that provides optimal chromatographic resolution for their specific column chemistry and temperature program. This tunable resolution is particularly valuable when analyzing complex mixtures where multiple halogenated VOCs co-elute in the same retention window.

Synthesis of Position-Specifically Labeled Deuterated Pharmaceuticals and Agrochemicals

2-Bromobutane-d5 functions as a C₄ building block for introducing a site-specifically deuterated sec-butyl group into target molecules via Grignard reactions or nucleophilic substitution [4]. The retention of the C-2 proton while deuterating the terminal methyl and C-1 positions enables the synthesis of metabolites or drug candidates where selective deuteration at metabolically labile positions (e.g., terminal methyl) is desired while preserving a proton at the chiral center for stereochemical tracking or NMR characterization. This site-selectivity cannot be achieved with fully deuterated 2-bromobutane-d9, which would eliminate all proton NMR signals from the butyl moiety.

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